molecular formula C13H14F3N3 B11759568 [(2,3-difluorophenyl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine

[(2,3-difluorophenyl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11759568
M. Wt: 269.27 g/mol
InChI Key: YOWUNDGEJSJPMG-UHFFFAOYSA-N
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Description

(2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is a synthetic organic compound characterized by the presence of difluorophenyl and fluoroethyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the difluorophenyl group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with 2,3-difluorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with new functional groups replacing fluorine atoms.

Scientific Research Applications

(2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Properties

Molecular Formula

C13H14F3N3

Molecular Weight

269.27 g/mol

IUPAC Name

1-(2,3-difluorophenyl)-N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]methanamine

InChI

InChI=1S/C13H14F3N3/c14-5-7-19-6-4-11(18-19)9-17-8-10-2-1-3-12(15)13(10)16/h1-4,6,17H,5,7-9H2

InChI Key

YOWUNDGEJSJPMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CNCC2=NN(C=C2)CCF

Origin of Product

United States

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